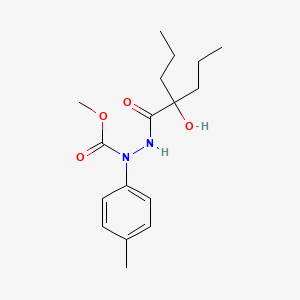
Methyl 2-(2-hydroxy-2-propylpentanoyl)-1-(4-methylphenyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-(2-HYDROXY-2-PROPYLPENTANOYL)-1-(4-METHYLPHENYL)-1-HYDRAZINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazinecarboxylate group, which is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-HYDROXY-2-PROPYLPENTANOYL)-1-(4-METHYLPHENYL)-1-HYDRAZINECARBOXYLATE typically involves multiple steps:
Formation of the hydrazinecarboxylate group: This can be achieved by reacting hydrazine with a suitable ester.
Introduction of the 4-methylphenyl group: This step often involves a Friedel-Crafts acylation reaction.
Addition of the 2-hydroxy-2-propylpentanoyl group: This can be done through a series of condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2-HYDROXY-2-PROPYLPENTANOYL)-1-(4-METHYLPHENYL)-1-HYDRAZINECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydrazinecarboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which METHYL 2-(2-HYDROXY-2-PROPYLPENTANOYL)-1-(4-METHYLPHENYL)-1-HYDRAZINECARBOXYLATE exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(2-HYDROXY-2-PROPYLPENTANOYL)-1-PHENYL-1-HYDRAZINECARBOXYLATE: Similar structure but lacks the 4-methyl group.
METHYL 2-(2-HYDROXY-2-PROPYLPENTANOYL)-1-(4-CHLOROPHENYL)-1-HYDRAZINECARBOXYLATE: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
METHYL 2-(2-HYDROXY-2-PROPYLPENTANOYL)-1-(4-METHYLPHENYL)-1-HYDRAZINECARBOXYLATE is unique due to the presence of both the 4-methylphenyl and hydrazinecarboxylate groups, which confer specific chemical properties and reactivity patterns.
Properties
Molecular Formula |
C17H26N2O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl N-[(2-hydroxy-2-propylpentanoyl)amino]-N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C17H26N2O4/c1-5-11-17(22,12-6-2)15(20)18-19(16(21)23-4)14-9-7-13(3)8-10-14/h7-10,22H,5-6,11-12H2,1-4H3,(H,18,20) |
InChI Key |
XVRMUBJJGZMXDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C(=O)NN(C1=CC=C(C=C1)C)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















